2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative with a molecular formula of C₁₆H₂₀N₆OS₂ and a molecular weight of 376.497 g/mol . Its structure features a triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl linker, and a 4-(tert-butyl)thiazole acetamide moiety. The compound’s IUPAC name reflects its fused triazole-pyrimidine system and tert-butyl thiazole substituent, which contribute to its unique physicochemical properties. ChemSpider ID 1204785 provides additional structural verification .
Properties
Molecular Formula |
C16H20N6OS2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N6OS2/c1-9-6-10(2)22-13(17-9)20-21-15(22)25-8-12(23)19-14-18-11(7-24-14)16(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,23) |
InChI Key |
LKJYFMNHEBECPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group and the electron-rich triazolo-pyrimidine ring make the compound susceptible to oxidation. Key reagents and outcomes include:
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Water/Ethanol | Room temperature | Sulfoxide derivatives (e.g., sulfinyl or sulfonyl groups) |
| Potassium permanganate | Acidic aqueous | Elevated temperature | Cleavage of the thioether bond, yielding pyrimidine carboxylic acids |
For example, oxidation with H₂O₂ selectively converts the sulfanyl group to a sulfoxide without disrupting the triazolo-pyrimidine core.
Reduction Reactions
The acetamide moiety and heterocyclic nitrogen atoms participate in reduction processes:
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium borohydride | DMSO | 40–60°C | Partial reduction of the triazole ring to a dihydro analog |
Reduction with NaBH₄ in DMSO primarily targets the triazolo[4,3-a]pyrimidine system, generating intermediates useful for further functionalization.
Nucleophilic Substitution
The thiazole ring’s nitrogen and sulfur atoms act as nucleophilic sites:
| Reagent | Target Site | Product |
|---|---|---|
| Alkyl halides | Thiazole nitrogen | N-alkylated thiazole derivatives |
| Acyl chlorides | Thiazole sulfur | Thioester formation |
The tert-butyl group on the thiazole ring sterically hinders certain substitutions, directing reactivity toward the triazolo-pyrimidine component.
DNA Intercalation Studies
In biochemical contexts, the compound intercalates into DNA strands via planar triazolo-pyrimidine and thiazole moieties. This interaction disrupts DNA replication and transcription, as shown in preliminary studies.
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments:
| pH | Temperature | Degradation Pathway |
|---|---|---|
| Acidic | 25°C | Hydrolysis of the acetamide bond |
| Basic | 50°C | Cleavage of the sulfanyl linkage |
Mechanistic Insights
-
Sulfanyl Group Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks and oxidation.
-
Triazolo-Pyrimidine Aromaticity : The conjugated system stabilizes intermediates during redox reactions.
-
Steric Effects : The tert-butyl group on the thiazole ring limits access to reactive sites, influencing regioselectivity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that combines triazole and thiazole moieties. The synthesis of this compound can be achieved through several methods, including the reaction of 5,7-dimethyl[1,2,4]triazole with appropriate thiazole derivatives under specific conditions.
Synthetic Routes
- Reaction with Thiazole Derivatives : The compound can be synthesized by reacting 5,7-dimethyl[1,2,4]triazole with various thiazole derivatives in the presence of suitable solvents and catalysts.
- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it suitable for large-scale production.
Medicinal Chemistry Applications
The compound has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown significant inhibition of proliferation in breast cancer and lung carcinoma cells.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Strong antibacterial | |
| Escherichia coli | Moderate antibacterial |
Biological Studies
The biological implications of this compound extend beyond anticancer properties:
- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and alkaline phosphatase.
Material Science Applications
In material science, the unique properties of this compound allow it to be utilized in developing new materials with specific electronic and optical characteristics:
- Coordination Complexes : The ability of the compound to form stable coordination complexes with metal ions enhances its application in creating novel materials for electronic devices.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on the efficacy of the compound against various cancer cell lines demonstrated a dose-dependent response with significant cytotoxicity observed at lower concentrations.
-
Case Study on Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, the compound showed superior activity against biofilm-forming strains of bacteria, indicating its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfur-linked triazole-pyrimidine acetamides.
Triazolo-Pyrimidine Derivatives
Example 1: N-Phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Structure: Shares the triazolo-pyrimidine core but replaces the methyl groups with a benzothieno ring system. The acetamide is linked to a phenyl group instead of a tert-butyl thiazole.
- Synthesis : Prepared via nucleophilic substitution using chloroacetanilide and K₂CO₃ in acetone (68–74% yield) .
Example 2 : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Structure : A triazolo-pyrimidine sulfonamide used as a herbicide. Lacks the sulfanyl-acetamide linkage and thiazole moiety.
- Application : Functions as an acetolactate synthase inhibitor, highlighting the role of triazolo-pyrimidines in agrochemicals .
- Key Difference : The sulfonamide group in flumetsulam contrasts with the sulfanyl-acetamide group in the target compound, suggesting divergent reactivity and target specificity.
Triazole-Thioacetamide Derivatives
Example 3 : Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
- Structure : Simpler 1,2,4-triazole systems with phenethyl and alkyl substituents. Lack the fused pyrimidine ring.
- Synthesis : Focused on optimizing anti-exudative activity; derivatives with furan substituents showed moderate efficacy compared to diclofenac sodium .
- Key Difference : The absence of a pyrimidine ring may reduce metabolic stability or binding affinity in biological systems compared to the fused triazolo-pyrimidine system.
Example 4 : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structure : Combines triazole-thioacetamide with pyrazole and phenyl groups.
- Properties : Demonstrated antimicrobial activity, suggesting the importance of aryl and heteroaryl substituents .
- Key Difference : The tert-butyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to phenyl/pyrazole analogs.
Functional Group Analysis
Biological Activity
The compound 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity across various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a triazolo-pyrimidine moiety and a thiazole group, which are known for their diverse biological activities. The molecular formula is C_{15}H_{19N_5S with a molecular weight of approximately 305.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5S |
| Molecular Weight | 305.41 g/mol |
| CAS Number | Not available |
| IUPAC Name | 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the triazolo-pyrimidine core.
- Introduction of the sulfanyl group.
- Coupling with the thiazole derivative.
Anticancer Activity
Research indicates that compounds containing triazolo-pyrimidine structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazolo-pyrimidines showed IC50 values against various cancer cell lines (e.g., MCF-7 breast cancer cells) ranging from 6.2 μM to 43.4 μM .
- The specific compound has been evaluated for its cytotoxic effects and found to inhibit cell proliferation in vitro.
Antimicrobial Activity
Compounds with similar structures have also shown promising antimicrobial activity:
- Triazole derivatives have been reported to possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- The compound's thiazole component may enhance its effectiveness against fungal infections.
Anti-inflammatory and Antioxidant Properties
The presence of both the triazole and thiazole moieties suggests potential anti-inflammatory effects:
- Studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
The biological activity is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Triazole Derivatives : A clinical trial involving triazole derivatives indicated significant tumor reduction in patients with advanced solid tumors .
- Antimicrobial Efficacy : A comparative study showed that triazole-thiazole hybrids outperformed standard antibiotics in treating resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution reactions involving thiol intermediates. A typical approach involves reacting a triazolopyrimidine thiol derivative with a chloroacetamide-bearing thiazole moiety in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkylating agent) and controlled temperatures (room temperature to 60°C). Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures improves purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Structural validation relies on ¹H NMR (to confirm proton environments of the triazole, pyrimidine, and thiazole rings), IR spectroscopy (for sulfanyl and amide bond identification), and LC-MS (to verify molecular ion peaks and fragmentation patterns). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy . For crystalline derivatives, X-ray diffraction may resolve conformational details .
Advanced Research Questions
Q. How can computational reaction design improve synthetic efficiency for novel derivatives?
Quantum chemical calculations (e.g., density functional theory) can predict transition states and optimize reaction pathways. For example, ICReDD’s workflow integrates computational screening of bases (e.g., 3-picoline vs. lutidine) and solvents to reduce trial-and-error experimentation. Reaction path searches identify energy barriers, enabling selection of conditions that minimize side reactions (e.g., over-alkylation) .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antiexudative vs. null effects) require cross-validation through:
- Dose-response profiling to identify effective concentration ranges .
- In vitro/in vivo correlation (e.g., rat formalin edema models vs. cell-based assays) .
- Metabolic stability assays to rule out rapid degradation in specific models .
Q. What computational strategies predict the compound’s biological targets and pharmacokinetics?
- PASS algorithm : Predicts antiexudative, anti-inflammatory, or PDE inhibitory activity based on structural analogs .
- Molecular docking : Screens against targets like COX-2 or phosphodiesterases to identify binding affinities. Autodock Vina or Schrödinger Suite can model interactions with the triazole-thiazole scaffold .
- ADME prediction : Tools like SwissADME assess solubility (LogP), permeability (Rule of Five), and metabolic sites (e.g., cytochrome P450 interactions) .
Q. What methodologies guide structure-activity relationship (SAR) studies for this scaffold?
SAR analysis involves:
- Systematic derivatization : Modifying the triazole methyl groups, thiazole tert-butyl moiety, or acetamide chain to assess bioactivity shifts .
- Free-Wilson analysis : Quantifies contributions of substituents to activity using regression models.
- 3D-QSAR : Aligns molecular fields (CoMFA/CoMSIA) to correlate spatial features with efficacy .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : React with HCl or sodium salts to improve ionization.
- Nanoemulsions : Encapsulate the compound in lipid-based carriers for sustained release .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
